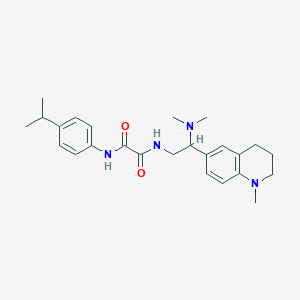

3,5-Bis(hydroxylmethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Bis(hydroxylmethyl)benzoic acid, also referred to as trimethylol benzoic acid, is a chemical compound that has garnered significant interest in various scientific and industrial settings due to its unique chemical and physical properties. It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 3 hydroxyl groups, and 2 primary alcohols .

Synthesis Analysis

3-(hydroxymethyl)benzoic acid, an intermediate for the synthesis of pesticides and flavors, can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5h .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring and a carboxylic acid group. It also contains 3 hydroxyl groups and 2 primary alcohols .

Chemical Reactions Analysis

In a study, four new coordination polymers (CPs) with formula [Mn 2 (HL) (NMP) (H 2 O) 2] n (1), [Mn 2 (HL) (DMA) 2 (H 2 O)·2DMA] n (2), [Mn (H 3 L) (H 2 O) 2] n (3) and [Mn (H 3 L) (H 2 O) (4,4′-bipy)] n (4) (H 5 L = 3,5-bis (3,4-dicarboxyphenoxy) benzoic acid and NMP = N -methyl pyrrolidone) were synthesized under hydrothermal conditions and characterized .

科学的研究の応用

Synthesis and Properties in Coordination Polymers

3,5-Bis(hydroxylmethyl)benzoic acid has been explored in the synthesis of lanthanide-based coordination polymers. These polymers exhibit photophysical properties useful in spectroscopic techniques. Lanthanide complexes formed from derivatives of this compound demonstrate efficient light harvesting and luminescence efficiencies, particularly in solid states, making them potentially valuable in optical applications (Sivakumar et al., 2011).

Application in Polymer Synthesis

Derivatives of this compound have been used to synthesize various aromatic polyimide films. These films showcase high transmissivity, excellent hydrophobic performances, and substantial tensile strength, suggesting potential applications in materials science (Xu Yong-fen, 2012).

In Molecular Structuring and Complex Formation

This compound plays a role in the formation of multilayered structures in liquid-crystalline complexes. Its derivatives aid in the stabilization of two-dimensional molecular arrays through hydrogen-bonding interactions, indicating potential use in nanomaterials and molecular engineering (Kishikawa et al., 2008).

Hyperbranched Polyesters Incorporation

This compound is instrumental in synthesizing hyperbranched polyesters. These polyesters possess varying molecular weights and degrees of branching, highlighting their significance in the development of advanced polymeric materials (Blencowe et al., 2003).

Role in Supramolecular Chemistry

The compound's derivatives have been observed forming complex structures with calcium, demonstrating its relevance in the study of supramolecular chemistry and coordination polymers (Przybył et al., 2013).

Metal Oxide Surface Applications

Its derivatives have shown efficacy as metal oxide surface bivalent anchors, indicating potential applications in surface chemistry and materials science (Nakhle et al., 1999).

作用機序

特性

IUPAC Name |

3,5-bis(hydroxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3,10-11H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHMTKLMXUAOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)C(=O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2686065.png)

![3-methoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde](/img/structure/B2686067.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2686068.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)

![N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2686071.png)

![N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2686075.png)

![Tetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-diol](/img/structure/B2686077.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2686080.png)